Cas no 1805149-83-0 (5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive bromomethyl group, enabling further functionalization, while the trifluoromethoxy and methoxy substituents enhance its electronic and steric properties. The carboxylic acid moiety provides a handle for conjugation or derivatization, making it valuable in the development of bioactive compounds. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and polarity. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid structure
1805149-83-0 structure
商品名:5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS番号:1805149-83-0
MF:C9H7BrF3NO4
メガワット:330.055392503738
CID:4841269

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid
    • インチ: 1S/C9H7BrF3NO4/c1-17-6-4(2-10)3-14-5(8(15)16)7(6)18-9(11,12)13/h3H,2H2,1H3,(H,15,16)
    • InChIKey: XYIAQLJWOYHWBP-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CN=C(C(=O)O)C(=C1OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 68.6

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029084588-1g
5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid
1805149-83-0 97%
1g
$1,579.40 2022-04-01

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報

Recent Advances in the Application of 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805149-83-0) in Chemical Biology and Pharmaceutical Research

The compound 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805149-83-0) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies. This heterocyclic compound, characterized by its trifluoromethoxy and bromomethyl functional groups, offers unique reactivity that makes it valuable for medicinal chemistry applications. Recent studies have focused on its role as a building block for the construction of more complex molecules with potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective JAK3 inhibitors. The bromomethyl group at the 5-position serves as an excellent handle for further functionalization through nucleophilic substitution reactions, while the carboxylic acid moiety allows for convenient coupling with various amines to form amide bonds. The trifluoromethoxy group contributes to both the metabolic stability and lipophilicity of the resulting compounds, addressing common challenges in drug development.

In the field of agrochemical research, this compound has shown promise as a precursor for novel pesticides. A recent patent application (WO2023056321) describes its use in creating pyridine-based compounds with insecticidal activity against resistant pest strains. The electron-withdrawing effects of the trifluoromethoxy group appear to enhance the binding affinity of these compounds to target proteins in insects while maintaining selectivity for pest species over beneficial organisms.

Significant progress has been made in optimizing the synthetic routes for 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid. A 2024 publication in Organic Process Research & Development reported an improved manufacturing process that achieves 85% overall yield while reducing the need for hazardous reagents. This advancement is particularly important as demand for this intermediate grows in both academic and industrial settings.

Current research directions include exploring the compound's potential in PROTAC (Proteolysis Targeting Chimera) development, where its structural features may facilitate the design of bifunctional molecules capable of targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of this compound show promising E3 ligase binding properties when appropriately functionalized.

Safety and handling considerations for this compound have been recently updated in the literature. The bromomethyl group makes it a potential alkylating agent, requiring proper personal protective equipment and engineering controls during handling. However, stability studies indicate that the compound remains stable under standard storage conditions (-20°C under inert atmosphere) for extended periods, making it practical for research use.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited